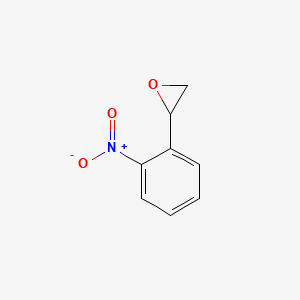

2-(2-Nitrophenyl)oxirane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-nitrophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-9(11)7-4-2-1-3-6(7)8-5-12-8/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHJWLAPKITUMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50505752 | |

| Record name | 2-(2-Nitrophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39830-70-1 | |

| Record name | 2-(2-Nitrophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 2 Nitrophenyl Oxirane and Analogues

Precursor Synthesis and Functionalization Strategies Leading to Oxirane Formation

The synthesis of 2-(2-nitrophenyl)oxirane typically begins with the preparation of suitable precursors, most commonly through reactions involving 2-nitrobenzaldehyde (B1664092). A foundational method for this transformation is the Darzens condensation. This reaction involves the coupling of an aldehyde, in this case, 2-nitrobenzaldehyde, with an α-halo compound in the presence of a base to form a glycidic ester or a related α,β-epoxy carbonyl compound, which serves as a direct precursor to the oxirane ring. rsc.orgvulcanchem.com

One documented approach involves the reaction of 2-nitrobenzaldehyde with 2-chloro-N-arylacetamides in the presence of sodium ethoxide in ethanol (B145695). This process yields mixtures of cis- and trans-3-(2-nitroaryl)oxirane-2-carboxamides, with the trans-isomer being predominant and easily purified. rsc.org The functionalization strategy here lies in the choice of the N-arylacetamide, which allows for the introduction of various substituents into the final oxirane structure. rsc.org

Table 1: Synthesis of trans-3-(2-Nitrophenyl)oxirane-2-carboxamide Precursors via Darzens Condensation rsc.org This table illustrates the synthesis of various substituted oxirane precursors starting from 2-nitrobenzaldehyde and different 2-chloro-N-arylacetamides. The reaction is carried out using sodium ethoxide (EtONa) in ethanol (EtOH) at room temperature for 7 hours. Yields refer to the isolated trans-isomers.

| Entry | N-Substituent (in carboxamide) | Product | Yield (%) |

| 1 | Phenyl | trans-3-(2-Nitrophenyl)-N-phenyloxirane-2-carboxamide | 65 |

| 2 | 4-Bromophenyl | trans-N-(4-Bromophenyl)-3-(2-nitrophenyl)oxirane-2-carboxamide | 73 |

| 3 | 4-Chlorophenyl | trans-N-(4-Chlorophenyl)-3-(2-nitrophenyl)oxirane-2-carboxamide | 75 |

| 4 | 4-Fluorophenyl | trans-N-(4-Fluorophenyl)-3-(2-nitrophenyl)oxirane-2-carboxamide | 79 |

| 5 | p-Tolyl | trans-3-(2-Nitrophenyl)-N-(p-tolyl)oxirane-2-carboxamide | 68 |

| 6 | 4-Methoxyphenyl | trans-N-(4-Methoxyphenyl)-3-(2-nitrophenyl)oxirane-2-carboxamide | 71 |

| 7 | Unsubstituted (Amide) | trans-3-(2-Nitrophenyl)oxirane-2-carboxamide | 83 |

Other functionalization strategies focus on modifying the core structure before the oxirane ring is formed, for instance, by using substituted benzaldehydes or other carbonyl compounds. ncsu.edumdpi.com The choice of precursor is critical as it dictates the substitution pattern of the final oxirane product.

Epoxidation Techniques for the Formation of the 2-(2-Nitrophenyl)oxirane Ring

The direct epoxidation of an alkene precursor, such as 2-nitrostyrene, is a primary route to 2-(2-nitrophenyl)oxirane. Various techniques, from classic stoichiometric methods to advanced catalytic systems, have been developed for this purpose.

Classic Epoxidation Methods (e.g., Peracids, Weitz-Scheffer Epoxidation)

Classic epoxidation methods often employ stoichiometric oxidants. The Prileschajew reaction, using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), is a widely used technique for the epoxidation of electron-rich alkenes. acs.orgnih.gov This method proceeds via a concerted mechanism, ensuring the stereochemistry of the alkene is retained in the epoxide product. transformationtutoring.com

For electron-deficient alkenes, such as α,β-unsaturated carbonyl compounds like 2-nitrochalcones, nucleophilic epoxidation is more effective. organicreactions.orgwikipedia.org The Weitz-Scheffer epoxidation, which utilizes hydrogen peroxide under basic conditions, is a prime example of this approach. mdpi.comscribd.comwikipedia.org The reaction involves the conjugate addition of a hydroperoxide anion to the double bond, followed by intramolecular cyclization to form the epoxide ring. mdpi.comwikipedia.org

Catalytic Epoxidation Approaches (e.g., Cobalt Catalysis, Sulfur Ylide Epoxidation)

Catalytic methods offer a more atom-economical and sustainable alternative to classic epoxidation. While specific examples of cobalt-catalyzed epoxidation for 2-nitrostyrene are not extensively detailed, related transition metals like iron and manganese have been successfully employed in catalytic systems. oup.comdicp.ac.cn These catalysts, often in the form of metalloporphyrin complexes, activate an oxidant (e.g., iodosylbenzene) to generate a high-valent metal-oxo species that transfers an oxygen atom to the alkene. oup.comdicp.ac.cn

The Johnson-Corey-Chaykovsky reaction provides a distinct pathway to epoxides from carbonyl compounds, such as 2-nitrobenzaldehyde. wikipedia.orgorganic-chemistry.org This reaction utilizes a sulfur ylide (e.g., dimethyloxosulfonium methylide or dimethylsulfonium methylide), which is generated in situ from a sulfonium (B1226848) salt and a strong base. organic-chemistry.org The ylide attacks the carbonyl carbon, forming a betaine (B1666868) intermediate that subsequently undergoes intramolecular ring closure to yield the epoxide, regenerating the sulfide. nih.gov This method has been made catalytic with respect to the sulfide, enhancing its synthetic utility. organic-chemistry.orgbristol.ac.uk

Stereoselective and Enantioselective Epoxidation Strategies

Controlling the stereochemistry of the oxirane ring is crucial for applications in asymmetric synthesis. Significant progress has been made in developing enantioselective epoxidation methods for nitrostyrenes and related substrates.

Chiral iron porphyrin complexes, particularly "twin-coronet" porphyrins, have proven to be highly effective catalysts for the asymmetric epoxidation of styrene (B11656) derivatives. dicp.ac.cnoup.com These catalysts create a chiral environment around the active site, enabling facial differentiation of the alkene. For electron-deficient olefins like 2-nitrostyrene, this method can achieve excellent enantioselectivity, with reported enantiomeric excess (ee) values as high as 89-96%. dicp.ac.cnoup.com The high selectivity is attributed to a favorable π-π* interaction between the electron-rich catalyst auxiliary and the electron-deficient aromatic ring of the substrate. oup.com

Table 2: Enantioselective Epoxidation of Nitrostyrenes with a Chiral Iron Porphyrin Catalyst dicp.ac.cnoup.com This table summarizes the results of the asymmetric epoxidation of various nitrostyrene (B7858105) derivatives using an eclipsed iron(III) "twin-coronet" porphyrin catalyst (Bitet catalyst) and iodosylbenzene (PhIO) as the oxidant.

| Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |

| 2-Nitrostyrene | 2-(2-Nitrophenyl)oxirane | 73 | 89 |

| 3-Nitrostyrene | 2-(3-Nitrophenyl)oxirane | 79 | 83 |

| 4-Nitrostyrene | 2-(4-Nitrophenyl)oxirane (B1220430) | 87 | 81 |

| 3,5-Dinitrostyrene | 2-(3,5-Dinitrophenyl)oxirane | 65 | 96 |

Asymmetric versions of the Johnson-Corey-Chaykovsky reaction have also been developed using chiral sulfides. bristol.ac.uk These sulfides, often derived from natural products like camphor, are used to generate chiral sulfur ylides. mdpi.com The reaction of these chiral ylides with aldehydes can produce epoxides with high levels of diastereoselectivity and enantioselectivity. mdpi.comrsc.org The stereochemical outcome is influenced by factors such as the structure of the chiral sulfide, the solvent, and the reversibility of the initial betaine formation. rsc.org Researchers have successfully synthesized enantiopure trans-(R,R)-2-(2-nitrophenyl)-3-phenyloxirane, which serves as a valuable intermediate for chiral ligands and other complex molecules. nih.gov

Rearrangement-Based Synthetic Pathways (e.g., Acid-Catalyzed Rearrangements of Substituted Oxiranes)

While not a direct synthesis of the oxirane ring itself, rearrangement reactions of pre-formed 2-(2-nitrophenyl)oxirane analogues represent important synthetic pathways to other valuable chemical structures. These reactions leverage the inherent ring strain of the epoxide.

A notable example is the novel acid-catalyzed rearrangement of 3-(2-nitroaryl)oxirane-2-carboxamides and related ketones. rsc.orgrsc.org When treated with a strong acid like sulfuric acid in acetic acid, these oxiranes undergo a one-pot cascade sequence. rsc.orgresearchgate.net This sequence is initiated by a classic Meinwald rearrangement, where the Lewis acid promotes C-O bond cleavage, followed by migration of a substituent to the adjacent carbon, leading to a ketone intermediate. researchgate.netidexlab.com This is followed by a subsequent series of transformations, including the conversion of a carbonyl group and migration of a methylene (B1212753) group to the nitrogen of the reduced nitro group, ultimately yielding N¹-(2-carboxyaryl)-N²-(aryl)oxalamides in high yields. researchgate.net

This methodology provides an efficient, operationally simple route to complex molecules like anthranilic acid derivatives and unsymmetrical oxalamides, which are significant in medicinal chemistry. rsc.org

Optimization of Reaction Conditions and Process Scale-Up Considerations

Optimizing reaction conditions is essential for maximizing yield, purity, and efficiency, particularly when considering process scale-up. For the acid-catalyzed rearrangement of 3-(2-nitrophenyl)oxirane-2-carboxamides, studies have shown that the choice of acid and solvent is critical. While refluxing in acetonitrile (B52724) or acetic acid with sulfuric acid gave moderate yields, an almost quantitative yield was achieved when using 1 equivalent of sulfuric acid in boiling acetic acid for 3 hours. rsc.org

In the context of catalytic epoxidation, optimization focuses on catalyst loading, stability, and turnover numbers (TON). Research on chiral porphyrin catalysts has demonstrated their robustness, with one catalyst achieving 485 turnovers in the epoxidation of styrene over 24 hours without significant degradation or loss of enantioselectivity. oup.com Such stability is a key consideration for industrial applications. For large-scale production, moving from batch to continuous flow processes can offer significant advantages, including improved heat and mass transfer, enhanced safety, and reduced reaction times. beilstein-journals.org The optimization of these parameters is crucial for the transition from laboratory-scale synthesis to viable industrial production of 2-(2-nitrophenyl)oxirane and its derivatives. rsc.org

Elucidation of Chemical Reactivity and Transformation Mechanisms of 2 2 Nitrophenyl Oxirane

Nucleophilic Ring-Opening Reactions of the Epoxide Moiety

The three-membered epoxide ring in 2-(2-nitrophenyl)oxirane is susceptible to attack by nucleophiles, leading to ring-opening. The regioselectivity and stereoselectivity of this process are highly dependent on the reaction conditions, specifically whether the reaction is catalyzed by acid or base.

Acid-Catalyzed Ring Opening: Regioselectivity and Stereoselectivity

Under acidic conditions, the ring-opening of unsymmetrical epoxides like 2-(2-nitrophenyl)oxirane is a regioselective process. d-nb.infolibretexts.org The reaction proceeds through a mechanism that has characteristics of both SN1 and SN2 pathways. libretexts.orgtestbook.comlibretexts.org Initially, the epoxide oxygen is protonated, creating a good leaving group. libretexts.orglibretexts.org This is followed by the weakening of the carbon-oxygen bond, leading to a buildup of positive charge on the more substituted carbon atom. libretexts.orglibretexts.org The nucleophile then attacks this more electrophilic carbon. libretexts.orglibretexts.org This preference for attack at the more substituted carbon is due to the greater stabilization of the partial positive charge at this position. d-nb.infolibretexts.orgstackexchange.com

For 2-(2-nitrophenyl)oxirane, the presence of the phenyl ring means that the benzylic carbon is more substituted. Therefore, in an acid-catalyzed ring-opening, the nucleophile will preferentially attack the benzylic carbon. This results in the formation of a trans-1,2-disubstituted product due to the backside attack of the nucleophile, which is characteristic of an SN2-like mechanism. libretexts.orglibretexts.org For instance, the acid-catalyzed hydrolysis of an epoxide results in a trans-1,2-diol. libretexts.org

It is important to note that if the substituent on the epoxide is electron-withdrawing, the nucleophile may attack the less sterically hindered carbon even under acidic conditions. jsynthchem.com

Base-Catalyzed Ring Opening: Regioselectivity and Stereoselectivity

In contrast to acid-catalyzed conditions, the base-catalyzed ring-opening of 2-(2-nitrophenyl)oxirane proceeds via a classic SN2 mechanism. testbook.comlibretexts.org In a basic environment, a strong nucleophile directly attacks one of the epoxide carbons. libretexts.org Due to steric hindrance, the nucleophile preferentially attacks the less substituted carbon atom. d-nb.infolibretexts.orgjsynthchem.com

For 2-(2-nitrophenyl)oxirane, this means the nucleophilic attack will occur at the primary carbon of the epoxide ring. This regioselectivity is driven by the lower steric hindrance at this position compared to the benzylic carbon. The reaction results in a product with a specific stereochemistry, typically trans, as the SN2 mechanism involves inversion of configuration at the site of attack. libretexts.org The leaving group in this case is a less stable alkoxide anion, which is why a strong nucleophile is required to drive the reaction. libretexts.org

Reactions with Diverse Nucleophiles (e.g., Amines, Alcohols, Thiols, Organometallics)

The epoxide ring of 2-(2-nitrophenyl)oxirane readily reacts with a variety of nucleophiles, leading to a diverse range of functionalized products.

Amines: The reaction with amines is a common method for synthesizing amino alcohols. evitachem.comscite.ai For example, the reaction of p-nitrophenyloxirane with amines containing bicyclic skeletons yields the corresponding p-nitrophenyl-substituted ethanolamines. scite.ai The reaction of 2-(4-nitrobenzyl)oxirane with anilines, promoted by a Lewis acid, also produces amino alcohols. rsc.org

Alcohols: In the presence of an acid or base catalyst, alcohols act as nucleophiles to open the epoxide ring, forming alkoxy alcohols. evitachem.com The acid-catalyzed reaction of 2-(4-nitrophenyl)oxirane (B1220430) with 2-phenylethan-1-ol in the presence of trifluoromethanesulfonic acid yields an isochroman. scispace.com

Thiols: Thiols are effective nucleophiles for epoxide ring-opening, leading to the formation of β-hydroxy sulfides. researchgate.net The thiol-ene reaction, an addition of a thiol to an alkene, can be initiated to form a thioether. wikipedia.org This type of reaction has been explored for its high yield and stereoselectivity. wikipedia.org The reaction of N-arylacrylamides with glutathione, a tripeptide containing a thiol group, shows that ortho- and para-substituents on the aryl ring have a greater impact on the reaction rate than meta-substituents. nih.gov

Organometallics: While less commonly documented specifically for 2-(2-nitrophenyl)oxirane, organometallic reagents such as Grignard reagents and organolithium compounds are potent nucleophiles that can open epoxide rings. These reactions would lead to the formation of new carbon-carbon bonds.

The following table summarizes the reaction of 2-(2-Nitrophenyl)oxirane with various nucleophiles:

| Nucleophile | Catalyst/Conditions | Product Type |

|---|---|---|

| Amines | Lewis Acid | Amino alcohols |

| Alcohols | Acid (TfOH) | Isochromans |

| Thiols | Base/Neutral | β-hydroxy sulfides |

Mechanistic Investigations of Ring-Opening Processes (SN1 vs. SN2-like Pathways)

The mechanism of epoxide ring-opening is a classic example of the competition between SN1 and SN2 pathways. libretexts.orglibretexts.org

Under basic or neutral conditions , the reaction proceeds through a pure SN2 mechanism . libretexts.org A strong nucleophile attacks the less sterically hindered carbon atom, leading to inversion of stereochemistry at that center. d-nb.infolibretexts.org The reaction rate is dependent on the concentration of both the epoxide and the nucleophile.

Under acidic conditions , the mechanism is more complex and is often described as a hybrid of SN1 and SN2 . libretexts.orgtestbook.comlibretexts.org The epoxide oxygen is first protonated, making it a better leaving group. libretexts.org The C-O bond begins to break, and a partial positive charge develops on the more substituted carbon, which is stabilized by the adjacent phenyl ring. libretexts.org However, a full carbocation does not form. Instead, the nucleophile attacks this partially positive carbon before the C-O bond fully cleaves. libretexts.org This attack occurs from the backside, similar to an SN2 reaction, resulting in a trans product. libretexts.org The regioselectivity is governed by the stability of the carbocation-like transition state, favoring attack at the more substituted position. d-nb.infolibretexts.org

The choice between an SN1 and SN2 pathway is influenced by the electrophile, the nucleophile, and the solvent. libretexts.org For secondary alkyl halides, both mechanisms are possible, and the outcome depends on the strength of the nucleophile and the polarity of the solvent. libretexts.org

Transformations Involving the Nitro Group

Selective Reduction of the Nitro Group

The nitro group of 2-(2-nitrophenyl)oxirane can be selectively reduced to an amino group, providing a pathway to 2-(2-aminophenyl)oxirane and its derivatives. This transformation is valuable as the resulting amino group can participate in subsequent reactions, such as intramolecular cyclizations.

A variety of reducing agents can be employed for the chemoselective reduction of aromatic nitro compounds in the presence of other functional groups. rsc.orgresearchgate.netjsynthchem.comnih.gov Common methods include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst like palladium on carbon (Pd/C) is a standard method for nitro group reduction.

Metal/Acid Systems: Reagents like iron in acetic acid (Fe/AcOH) or tin in hydrochloric acid (Sn/HCl) are classic methods for reducing nitroarenes. researchgate.net

Sodium Dithionite (B78146) (Na₂S₂O₄): This reagent can selectively reduce nitro groups in the presence of other reducible functionalities like aldehydes or esters. rsc.org For example, it has been used for the one-pot tandem reductive cyclization of N-(2-nitrophenyl)pyrrole-2-carboxaldehydes. rsc.org

Sodium Borohydride (B1222165) (NaBH₄) with a Catalyst: While sodium borohydride alone is generally not strong enough to reduce a nitro group, its reactivity can be enhanced by the addition of transition metal complexes like Ni(PPh₃)₄. jsynthchem.com

The selective reduction of the nitro group in 2-(2-nitrophenyl)oxirane derivatives has been utilized in the synthesis of various heterocyclic compounds. For instance, the reduction of the nitro group in 2-(2-nitrophenyl)oxiran-1-ylketones can be a key step in the synthesis of quinoline (B57606) derivatives. researchgate.net

The following table shows a comparison of different reducing agents for the selective reduction of nitro groups:

| Reducing Agent | Conditions | Selectivity |

|---|---|---|

| H₂/Pd-C | Catalytic | Generally good, can sometimes affect other groups |

| Fe/AcOH | Stoichiometric | Good for many functional groups |

| Na₂S₂O₄ | Mild, often room temp | High chemoselectivity for nitro group |

| NaBH₄/Ni(PPh₃)₄ | Mild | Can reduce nitro group in the presence of others |

Ortho-Nitro Group Participation in Intramolecular Cyclization Reactions

The ortho-nitro group in 2-(2-nitrophenyl)oxirane is not a passive substituent; it actively participates in intramolecular cyclizations, directing the course of reactions and enabling the formation of complex heterocyclic structures. This involvement is a cornerstone of the compound's reactivity, with the nitro group's oxygen atoms acting as internal nucleophiles.

A significant manifestation of this participation is observed in acid-catalyzed rearrangements. When 2-(2-nitrophenyl)oxirane is treated with an acid, the epoxide ring becomes protonated and thus activated for nucleophilic attack. The neighboring ortho-nitro group then attacks the benzylic carbon of the activated epoxide, leading to an intramolecular cyclization and the formation of a five-membered ring intermediate. researchgate.net This intermediate subsequently rearranges to yield 2-nitrosobenzaldehyde. This transformation demonstrates the critical role of the ortho-nitro group in steering the reaction towards a specific product through direct involvement.

Research has also explored these cyclization reactions under different conditions, revealing the versatility of the ortho-nitro group's participation. For instance, in the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, the reaction cascade involves not only a Meinwald rearrangement but also the transformation and migration of functional groups where the nitro group is ultimately reduced. rsc.orgresearchgate.net Furthermore, sodium dithionite (Na2S2O4) has been effectively used to mediate the reductive cyclization of related compounds, such as (2-(2-nitrophenyl)oxiran-1-yl)(aryl)methanones, to produce 3-hydroxyquinolines. researchgate.netresearchgate.net This process involves an in situ Meinwald rearrangement followed by an intramolecular reductive cyclization, showcasing the adaptability of the nitro group's reactivity. researchgate.netresearchgate.net These examples highlight how the strategic placement of the nitro group on the phenyl ring of the oxirane enables a rich and varied chemistry, leading to the synthesis of diverse and valuable heterocyclic compounds. researchgate.netacs.orgmdpi.com

Rearrangement Reactions and Cascade Processes

The Meinwald rearrangement, an acid-catalyzed isomerization of epoxides to carbonyl compounds, is a fundamental reaction for 2-(2-nitrophenyl)oxirane. idexlab.comresearchgate.net This process is initiated by the protonation of the epoxide oxygen, which facilitates the cleavage of a carbon-oxygen bond, generating a carbocation intermediate. A subsequent 1,2-hydride or 1,2-aryl shift results in the formation of an aldehyde or ketone.

In the context of 2-(2-nitrophenyl)oxirane and its derivatives, the Meinwald rearrangement often serves as the initial step in more complex cascade reactions. rsc.orgresearchgate.net For example, a novel one-pot synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides commences with a classical Meinwald rearrangement. rsc.orgidexlab.comrsc.org This initial rearrangement is followed by a new rearrangement sequence, demonstrating how the classic transformation can be integrated into a larger synthetic strategy. rsc.orgidexlab.comrsc.org

The reaction conditions, particularly the choice of acid and solvent, play a crucial role in directing the outcome of these rearrangements. Studies on 3-(2-nitrophenyl)oxirane-2-carboxamides have shown that refluxing in acetic acid with sulfuric acid leads to the formation of N-(2-carboxyaryl)oxalamides in high yields. rsc.org This specific set of conditions promotes a cascade of processes that begin with the Meinwald rearrangement. rsc.org The versatility of this rearrangement is further highlighted by its application in tandem processes, where it is coupled with other reactions like reductive amination or cycloaddition to create complex molecules in a single pot. researchgate.netidexlab.com

Table 1: Influence of Reaction Conditions on the Rearrangement of 3-(2-nitrophenyl)oxirane-2-carboxamides

| Reactant | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| trans-N-Phenyl-3-(2-nitrophenyl)oxirane-2-carboxamide | AcOH, H₂SO₄, reflux, 3h | N¹-(2-Carboxyphenyl)-N²-phenyloxalamide | ~Quantitative | rsc.org |

| trans-3-(2-Nitrophenyl)oxirane-2-carboxamide | H₂O, H₂SO₄, reflux, 5h | N-(2-Carboxyphenyl)oxalamide | 57% | rsc.org |

| trans-3-(2-Nitrophenyl)oxirane-2-carboxamide | AcOH, H₂SO₄, rt, 24h | N-(2-Carboxyphenyl)oxalamide | 75% | rsc.org |

| trans-3-(2-Nitrophenyl)oxirane-2-carboxamide | AcOH, H₂SO₄, reflux, 3h | N-(2-Carboxyphenyl)oxalamide | ~Quantitative | rsc.org |

Beyond traditional acid catalysis, the rearrangement of 2-(2-nitrophenyl)oxirane can be effectively mediated by other electrophiles and transition metals, opening avenues to a wider range of chemical transformations. Lewis acids, for instance, are known to catalyze the rearrangement of epoxides to carbonyl compounds. acs.org Nickel perchlorate (B79767) has been shown to catalyze a sequential Meinwald rearrangement of a terminal oxirane through C–O bond cleavage, followed by a cycloaddition with a donor-acceptor oxirane via C–C bond cleavage. idexlab.com This demonstrates the ability of a single catalyst to mediate two different modes of oxirane ring-opening. idexlab.com

Transition metal catalysts, particularly those based on palladium and rhodium, have also been employed to isomerize aryl-substituted epoxides. Palladium catalysts, such as Pd(OAc)₂, have been used for the selective synthesis of substituted benzylic aldehydes and ketones from aryl-substituted epoxides with high regioselectivity for cleavage of the benzylic C-O bond. acs.org Similarly, rhodium catalysts have been shown to be effective for the regioselective Meinwald rearrangement of monoalkylated epoxides into methyl ketones under mild conditions. researchgate.net

Titanium(III) chloride is another notable reagent that mediates the reductive cyclization of compounds bearing a 2-nitrophenyl substituent, such as tetrasubstituted alkenes and enol esters. epfl.chnih.gov This process involves the reduction of the nitro group, which then participates in a cyclization reaction. nih.govorganic-chemistry.org These transition metal-mediated reactions often proceed under milder conditions and can exhibit different selectivities compared to acid-catalyzed pathways, offering valuable alternatives for the synthesis of complex molecules. researchgate.netacs.org

Table 2: Examples of Electrophile and Transition Metal-Mediated Rearrangements

| Reactant Type | Catalyst/Reagent | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Terminal oxirane | Nickel perchlorate | Sequential Meinwald rearrangement and cycloaddition | Highly substituted 1,3-dioxolanes | idexlab.com |

| Aryl-substituted epoxides | Pd(OAc)₂/PR₃ | Isomerization | Benzylic aldehydes or ketones | acs.org |

| Monoalkylated epoxides | Rh(I)-NHC-pincer complex | Meinwald rearrangement | Methyl ketones | researchgate.net |

| 2-(ortho-nitro)aryl substituted enol esters | TiCl₃ | Reductive cyclization | Hydroxyquinoline N-oxides | epfl.ch |

Meinwald Rearrangement and Related Acid-Catalyzed Transformations

Electrophilic and Radical Reactions of 2-(2-Nitrophenyl)oxirane

The chemical behavior of 2-(2-nitrophenyl)oxirane in electrophilic and radical reactions is significantly shaped by the interplay between the reactive epoxide ring and the electron-withdrawing nitro group on the aromatic ring.

Electrophilic Reactions: The epoxide ring is inherently electrophilic and susceptible to attack by nucleophiles, a reactivity that is further enhanced under acidic conditions or in the presence of Lewis acids. evitachem.com This electrophilic character is the basis for the ring-opening and rearrangement reactions previously discussed. Conversely, the aromatic ring of 2-(2-nitrophenyl)oxirane is deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing nature of the nitro group. masterorganicchemistry.com This deactivation makes reactions like nitration or sulfonation on the phenyl ring significantly more difficult compared to unsubstituted benzene (B151609). masterorganicchemistry.com

Advanced Spectroscopic and Spectrometric Characterization in Mechanistic and Structural Elucidation of 2 2 Nitrophenyl Oxirane Derivatives

X-ray Crystallography for Absolute and Relative Stereochemistry Determination and Molecular Packing Analysis

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid, providing precise information on both absolute and relative stereochemistry. numberanalytics.com This technique has been instrumental in the structural analysis of various oxirane derivatives.

Similarly, the structures of several diasteromeric chalcone (B49325) epoxide derivatives, including 3-(4-nitrophenyl)oxiran-2-ylmethanone, have been established through X-ray diffraction. researchgate.net These studies confirmed the trans configuration of the substituents on the oxirane ring and detailed the intermolecular C-H···O interactions that stabilize the crystal packing. researchgate.net For derivatives containing hydroxyl groups, both intramolecular and intermolecular O-H···O hydrogen bonds were identified, further defining the molecular assembly. researchgate.net

The power of X-ray crystallography extends to elucidating the stereochemical outcomes of reactions. For instance, in the study of a bacterial epoxide hydrolase, Cif, crystal structures of trapped hydroxyalkyl-enzyme intermediates were determined. nih.gov This provided a stereochemical basis for the enzyme's substrate specificity and its enantiomeric preferences when hydrolyzing substrates like 2-(4-nitrophenyl)oxirane (B1220430). nih.gov

Interactive Table: Crystallographic Data for 2,3-Bis(2-nitrophenyl)oxirane sphinxsai.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.936 (1) |

| b (Å) | 22.815 (3) |

| c (Å) | 7.0437 (9) |

| β (°) | 94.484 (8) |

| Dihedral Angle (Oxirane - Phenyl Ring 1) | 74.08 (1)° |

| Dihedral Angle (Oxirane - Phenyl Ring 2) | 66.18 (1)° |

| Dihedral Angle (Phenyl Ring 1 - Phenyl Ring 2) | 76.88 (1)° |

High-Resolution Mass Spectrometry for Reaction Intermediate and Complex Product Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of molecules with high accuracy, enabling the identification of reaction intermediates and complex products. purdue.edu This technique is particularly valuable in studying the reactions of 2-(2-nitrophenyl)oxirane derivatives, where multiple transformation pathways can exist.

In the investigation of a novel acid-catalyzed rearrangement of trans-3-(2-nitrophenyl)oxirane-2-carboxamides, high-resolution MALDI mass spectrometry was employed to confirm the structures of the synthesized compounds. rsc.org The accurate mass measurements provided unequivocal evidence for the elemental composition of the starting materials and the rearranged products, N¹-(2-carboxyaryl)-N²-(aryl or H)oxalamides. rsc.org This data was crucial in supporting the proposed reaction mechanism, which involves a cascade of events including a Meinwald rearrangement. rsc.org

HRMS is also essential for characterizing the products of nucleophilic ring-opening reactions of oxiranes. For example, in the synthesis of photodegradable antimicrobial agents, HRMS (ESI/TOF) was used to confirm the molecular formula of 2-(arylamino)-1-(nitrobenzyl)ethanol derivatives, which were prepared from the corresponding nitrobezyl oxiranes. nih.govunit.no The technique's ability to provide exact mass data helps to distinguish between potential isomers and byproducts.

Furthermore, HRMS can be used to track the progress of a reaction and identify transient species. researchgate.net By analyzing samples at different time points, it is possible to detect short-lived intermediates, providing direct evidence for a proposed reaction pathway. For instance, in the study of the photodegradation of certain nitroaromatic compounds, MS analysis was used to identify decomposition products, offering insights into the degradation mechanism. rsc.org

Interactive Table: HRMS Data for a 2-(2-Nitrophenyl)oxirane Derivative rsc.org

| Compound | Ion | Calculated m/z | Found m/z |

| trans-N-(4-Bromophenyl)-3-(2-nitrophenyl)oxirane-2-carboxamide | [M + Cs]⁺ | 494.8951 | 494.8946 |

| trans-N-(4-Bromophenyl)-3-(2-nitrophenyl)oxirane-2-carboxamide | [M + Cs]⁺ | 496.8932 | 496.8938 |

| trans-3-(2-Nitrophenyl)oxirane-2-carboxamide | [M + Cs]⁺ | 340.9533 | 340.9536 |

| trans-3-(2-Nitrophenyl)-N-phenyloxirane-2-carboxamides | [M + Cs]⁺ | 416.9846 | 416.9843 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Advanced NMR spectroscopy techniques are paramount for the detailed structural elucidation of organic molecules in solution, providing information on connectivity, stereochemistry, and dynamic processes.

Two-dimensional (2D) NMR experiments are powerful methods for establishing the covalent framework of complex molecules like derivatives of 2-(2-nitrophenyl)oxirane. uvic.caemerypharma.com

COSY (Correlation Spectroscopy) reveals scalar couplings between protons, typically over two or three bonds (²JHH, ³JHH). This allows for the identification of proton spin systems within a molecule. emerypharma.comacdlabs.com

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with directly attached heteronuclei, most commonly ¹³C. This provides unambiguous assignment of which protons are attached to which carbon atoms. researchgate.netresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH). This technique is crucial for connecting different spin systems and for assigning quaternary carbons, which are not observed in HSQC spectra. emerypharma.comresearchgate.net

In the structural proof of N¹-(2-carboxyaryl)-N²-(aryl)oxalamides, which are rearrangement products of 3-(2-nitrophenyl)oxirane-2-carboxamides, a combination of these 2D NMR techniques was essential. rsc.org COSY and TOCSY experiments were used to identify the proton spin systems of the aromatic rings. Subsequently, ¹H-¹³C and ¹H-¹⁵N HSQC/HMBC correlations established the structures of the two halves of the molecule up to the carbonyl groups. rsc.org

Similarly, the structures of newly synthesized 3-(2-nitrophenyl)pyruvic acid derivatives were confirmed using COSY and HSQC experiments, which helped to establish the connectivity of the atoms. researchgate.net

Interactive Table: Application of 2D NMR Techniques

| Technique | Information Provided | Application Example |

| COSY | ¹H-¹H correlations through bonds (2-3 bonds) | Identifying proton spin systems in aromatic rings of oxirane derivatives. rsc.org |

| HSQC | ¹H-¹³C correlations through one bond | Assigning protons to their directly attached carbons. researchgate.net |

| HMBC | ¹H-¹³C correlations through multiple bonds (2-3 bonds) | Linking different molecular fragments and assigning quaternary carbons. rsc.org |

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are key NMR techniques for determining the stereochemistry of molecules. libretexts.org They detect through-space correlations between protons that are in close proximity (typically < 5 Å), irrespective of the number of bonds separating them. acdlabs.com This information is invaluable for assigning relative stereochemistry.

ROESY is often used for medium-sized molecules where the NOE effect might be close to zero. It provides similar through-space correlation information to NOESY. libretexts.org For instance, a 2D ROESY experiment was used to identify correlations that were key to determining the relative stereochemistry of natural products. umn.edu

Dynamic NMR (DNMR) spectroscopy is a technique used to study time-dependent processes such as conformational changes or chemical exchange. numberanalytics.comcopernicus.org By analyzing the changes in NMR spectra as a function of temperature, it is possible to obtain information about the energy barriers and rates of these dynamic processes. numberanalytics.com

While specific dynamic NMR studies focusing solely on 2-(2-nitrophenyl)oxirane are not extensively reported in the searched literature, the principles of DNMR are applicable. For instance, DNMR has been used to study the conformational dynamics of pyridoxine (B80251) derivatives containing a 2-nitrophenyl group. researchgate.net Such studies can reveal information about ring-flipping barriers or hindered rotation around single bonds. Given the potential for restricted rotation of the nitrophenyl group relative to the oxirane ring, DNMR could provide valuable insights into the conformational preferences and dynamic behavior of 2-(2-nitrophenyl)oxirane and its derivatives. The functional mechanisms of molecules are often defined by their intrinsic dynamic modes and the timescales of these motions. nih.gov

Stereochemical Assignment using Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY)

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Mechanistic Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into reaction mechanisms. mdpi.com

FT-IR Spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of its bonds. researchgate.net Different functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for qualitative analysis. In the characterization of 2-(2-nitrophenyl)oxirane derivatives, FT-IR spectra clearly show the presence of key functional groups. For example, in trans-3-(2-nitrophenyl)oxirane-2-carboxamides, characteristic absorption bands are observed for the N-H stretch of the amide, the C=O stretch of the amide, and the asymmetric and symmetric stretches of the nitro group. rsc.org The presence of the oxirane ring can also be inferred from characteristic C-O stretching vibrations.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. oceanoptics.com It is particularly sensitive to non-polar bonds and symmetric vibrations. Raman spectroscopy can be used to monitor the progress of reactions involving oxiranes. For instance, the consumption of the epoxide ring during a curing reaction can be followed by monitoring the disappearance of the characteristic epoxide ring breathing mode around 1254 cm⁻¹. oceanoptics.com In the context of 2-(2-nitrophenyl)oxirane, Raman spectroscopy could be used to study the opening of the oxirane ring in real-time. scispace.com

Interactive Table: Characteristic IR Vibrational Frequencies for a 2-(2-Nitrophenyl)oxirane Derivative rsc.org

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | ~3300 |

| Amide C=O | Stretch | ~1670 |

| Aromatic C=C | Stretch | ~1600 |

| Nitro NO₂ | Asymmetric Stretch | ~1525 |

| Nitro NO₂ | Symmetric Stretch | ~1345 |

| Oxirane C-O-C | Asymmetric/Symmetric Stretch | ~1250 / ~910 |

Electronic Spectroscopy (UV-Vis) for Electronic Structure Correlation and Reaction Progress Monitoring

Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for probing the electronic structure of molecules containing chromophores. For derivatives of 2-(2-nitrophenyl)oxirane, the primary chromophore is the 2-nitrophenyl group, which gives rise to characteristic absorption bands in the UV-Vis region. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the electronic environment, making UV-Vis spectroscopy a useful tool for structural correlation and for monitoring reaction progress.

Detailed Research Findings

Although specific, detailed spectral data for 2-(2-nitrophenyl)oxirane is not extensively documented in readily available literature, the electronic properties can be inferred from closely related structural analogs, such as its isomer 2-(4-nitrobenzyl)oxirane and other nitrophenyl derivatives. The UV-Vis spectrum of nitroaromatic compounds is typically characterized by two main absorption bands corresponding to π→π* and n→π* electronic transitions.

The high-energy π→π* transition, usually found in the shorter wavelength UV region (around 250-280 nm), is an allowed transition and thus has a high molar absorptivity. This band arises from the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the benzene (B151609) ring. The lower-energy n→π* transition of the nitro group is formally forbidden and appears as a weaker absorption band at longer wavelengths (typically >300 nm). The position of these bands can be influenced by substitution on the aromatic ring and the solvent polarity.

In a study on photodegradable antimicrobial agents, the UV-Vis spectrum of 2-(4-nitrobenzyl)oxirane, an isomer of the title compound, was reported. This data, along with that of related amino alcohol derivatives, provides insight into the electronic absorptions of nitrophenyl-substituted small molecules. For instance, certain amino alcohols derived from nitrophenyl precursors exhibit strong absorptions with λmax values ranging from 300 nm to over 400 nm. rsc.orgnih.gov

The table below presents UV-Vis spectral data for several nitrophenyl compounds related to 2-(2-nitrophenyl)oxirane, illustrating the typical absorption ranges.

Table 1: UV-Vis Spectral Data of Selected Nitrophenyl Derivatives

| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹ cm⁻¹) | Source |

|---|---|---|---|---|

| 1-((4-Fluorophenyl)amino)-3-(4-nitrophenyl)propan-2-ol | Ethanol (B145695) | 322 | Not Specified | rsc.org |

| 1-((4-(Trifluoromethyl)phenyl)amino)-3-phenylpropan-2-ol derivative | Ethanol | 427 | 5883 | rsc.org |

| 1-(m-Nitrophenylamino)-3-phenylpropan-2-ol | Ethanol | 400 | 1331 | |

| 1-(p-Nitrophenylamino)-3-phenylpropan-2-ol | Ethanol | 384 | 1740 |

The position of the nitro group (ortho, meta, or para) significantly affects the electronic spectrum. In 2-(2-nitrophenyl)oxirane, the ortho-nitro group's proximity to the oxirane-substituted benzylic carbon can lead to steric hindrance, potentially twisting the nitro group out of the plane of the benzene ring. This would disrupt π-conjugation, likely causing a hypsochromic shift (shift to shorter wavelength) and a hypochromic effect (decrease in absorption intensity) compared to its para-isomer, 2-(4-nitrophenyl)oxirane.

Reaction Progress Monitoring

UV-Vis spectroscopy is a powerful and non-destructive technique for real-time monitoring of chemical reactions, provided that the reactants, intermediates, or products have a distinct chromophore that absorbs in the UV-Vis range. rsc.org The concentration of a component can be determined over time by measuring the change in absorbance at a specific wavelength, in accordance with the Beer-Lambert law.

Reactions involving 2-(2-nitrophenyl)oxirane derivatives can be effectively monitored using this method. Key applications include:

Monitoring Reactions of the Nitro Group: The reduction of the nitro group to an amino group is a common transformation. This reaction can be followed by monitoring the disappearance of the characteristic n→π* absorption band of the nitroaromatic starting material. For example, the catalytic reduction of 2-nitroaniline, a related compound, shows a clear decrease in its absorption peak as the reaction proceeds, allowing for the calculation of reaction rates. researchgate.net

Following Photochemical Reactions: The 2-nitrobenzyl moiety is a well-known photolabile protecting group, which cleaves upon irradiation with UV light. rsc.orgnih.gov The photochemical reactions of 2-(2-nitrophenyl)oxirane derivatives can be tracked by recording UV-Vis spectra at different time intervals during irradiation. The cleavage of the protecting group leads to the formation of new products, such as 2-nitrosobenzaldehyde derivatives, which have different absorption spectra from the starting material. rsc.org This allows for the study of photokinetic profiles and reaction mechanisms. nih.gov

Observing Ring-Opening Reactions: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening products. If the nucleophile or the resulting product possesses a different chromophoric system or influences the existing nitrophenyl chromophore, the reaction can be monitored. For instance, if an aromatic amine is used as a nucleophile, the formation of the product will likely result in a significant change in the UV-Vis spectrum due to the creation of a more extended conjugated system. Studies on the photodegradation of aminols formed from nitrophenyl precursors have utilized UV-Vis spectroscopy to track the decomposition process. nih.gov

The table below summarizes the types of reactions involving nitrophenyl oxirane derivatives that can be monitored with UV-Vis spectroscopy.

Table 2: Application of UV-Vis Spectroscopy in Monitoring Reactions of Nitrophenyl Derivatives

| Reaction Type | Monitored Spectral Change | Example System | Source |

|---|---|---|---|

| Catalytic Reduction | Decrease in absorbance of the nitro group's n→π* band. | Reduction of 2-nitroaniline. | researchgate.net |

| Photochemical Cleavage | Disappearance of reactant spectrum and appearance of photoproduct spectrum. | Photolysis of 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) caged compounds. | nih.govnih.gov |

| Photodegradation | Changes in absorption maxima corresponding to consumption of starting material and formation of degradation products. | Photolysis of aminols derived from nitrophenyl epoxides. |

Computational and Theoretical Investigations of 2 2 Nitrophenyl Oxirane Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for probing the intricacies of molecular structure and reactivity. researchgate.netdergipark.org.tr These methods allow for the detailed examination of ground state properties and the electronic landscape of molecules.

Density Functional Theory (DFT) Studies on Ground State Properties

DFT calculations are instrumental in determining the optimized geometry and electronic properties of molecules. For oxirane derivatives, these calculations can elucidate bond lengths, bond angles, and dihedral angles, which are crucial for understanding the inherent strain and conformational preferences of the three-membered ring.

While specific DFT data for 2-(2-nitrophenyl)oxirane is scarce, studies on analogous compounds offer valuable comparative data. For instance, the crystal structure of 2,3-Bis(2-nitrophenyl)oxirane reveals the orientation of the nitrophenyl groups relative to the oxirane ring. sphinxsai.comsphinxsai.com In this molecule, the dihedral angles between the oxirane plane and the two nitrophenyl rings are 74.08° and 66.18°. sphinxsai.com This significant torsion is indicative of the steric hindrance between the substituents and the oxirane ring.

In another related compound, trans-3-(2-nitrophenyl)oxirane-2-carboxamide, DFT calculations have been used to understand its reactivity in acid-catalyzed rearrangements. rsc.org Similarly, quantum-chemical calculations on nitrophenyl glycidyl (B131873) ethers have been employed to study reaction mechanisms. researchgate.net For a compound like 3-(4-methoxyphenyl)oxirane-2-carboxylic acid, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to confirm the stability of its conformations. These studies collectively suggest that for 2-(2-nitrophenyl)oxirane, the nitro group's electron-withdrawing nature and its steric bulk at the ortho position will significantly influence the molecule's geometry and electronic distribution. The inductive effect of the nitro group is known to increase the acidity of adjacent C-H bonds. researchgate.net

Molecular Orbital Analysis (e.g., HOMO-LUMO, Natural Bond Orbital (NBO) Analysis)

Molecular orbital analysis provides a deeper understanding of a molecule's reactivity and electronic stability. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis, as their energies and spatial distributions govern the molecule's behavior in chemical reactions. researchgate.netwuxiapptec.com The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. wuxiapptec.com

For nitrophenyl derivatives, the HOMO is typically localized on the phenyl ring and the nitro group, while the LUMO is often centered on the nitro group, reflecting its strong electron-accepting character. This distribution facilitates nucleophilic attack on the aromatic ring or reactions involving the nitro group.

Natural Bond Orbital (NBO) analysis further refines this electronic picture by describing charge distribution and orbital interactions in terms of localized bonds and lone pairs. uni-muenchen.deresearchgate.net NBO analysis can quantify hyperconjugative interactions, which are crucial for stabilizing strained ring systems like oxiranes. In related oxirane systems, NBO analysis has highlighted the importance of hyperconjugative interactions between the lone pairs of the oxirane oxygen and the antibonding (σ*) orbitals of adjacent C-C bonds, which helps to alleviate ring strain. For 2-(2-nitrophenyl)oxirane, NBO analysis would likely reveal significant delocalization of electron density from the oxirane oxygen and the phenyl ring towards the electron-deficient nitro group. This intramolecular charge transfer is a key factor in its reactivity.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the analysis of transition states. rsc.org This is particularly valuable for understanding the complex transformations that molecules like 2-(2-nitrophenyl)oxirane can undergo.

Energy Profiles and Reaction Pathway Prediction

Theoretical calculations can predict the most likely pathways a reaction will follow by computing the energy of reactants, intermediates, transition states, and products. For instance, the acid-catalyzed rearrangement of trans-3-(2-nitrophenyl)oxirane-2-carboxamides has been studied using DFT, revealing the energy profiles for different mechanistic possibilities. rsc.org Such studies show that the presence and position of the nitro group can dramatically influence the reaction pathway, for example, by favoring certain intramolecular cyclizations or rearrangements. researchgate.net The reaction of bicyclo[2.2.1]hept-5-ene-endo-2-ylmethylamine with nitrophenyl glycidyl ethers has also been investigated using quantum-chemical calculations to understand the reaction mechanism and regiochemistry of the oxirane ring opening. researchgate.net

Prediction of Regioselectivity and Stereoselectivity in Transformations

A significant challenge in the chemistry of substituted oxiranes is predicting the regioselectivity (which carbon of the oxirane ring is attacked) and stereoselectivity (the stereochemical outcome) of ring-opening reactions. Computational methods can provide valuable predictions in this area.

For 2-(2-nitrophenyl)oxirane, nucleophilic attack can occur at either of the two oxirane carbons. The regioselectivity is governed by a combination of steric and electronic factors. The electron-withdrawing nitro group can influence the partial positive charges on the oxirane carbons, while the bulky nitrophenyl group presents a steric hindrance. Computational modeling of the transition states for nucleophilic attack at each carbon can predict the preferred site of reaction. For example, in the reactions of related epoxides, computational studies have successfully explained the observed regioselectivity by analyzing the activation barriers for different attack pathways. researchgate.net The stereochemistry of the products is also determined at the transition state, and computational analysis can predict whether a reaction will proceed with inversion or retention of configuration.

Conformational Analysis and Molecular Dynamics Simulations of the Compound

The three-dimensional structure and conformational flexibility of a molecule are critical to its function and reactivity. Conformational analysis explores the different spatial arrangements of a molecule and their relative energies. Molecular dynamics (MD) simulations provide a time-resolved view of a molecule's motions and conformational changes. mdpi.com

For 2-(2-nitrophenyl)oxirane, the primary conformational flexibility arises from the rotation of the nitrophenyl group relative to the oxirane ring. The steric interaction between the ortho-nitro group and the oxirane ring will likely create a significant rotational barrier, leading to distinct, stable conformers. While specific conformational analysis or MD simulations for 2-(2-nitrophenyl)oxirane are not found in the searched literature, studies on similar substituted aromatic compounds demonstrate the utility of these methods. For instance, computational modeling of 3-(4-methoxyphenyl)oxirane-2-carboxylic acid has been used to determine the energy difference between its axial and equatorial conformers.

MD simulations could be used to explore the conformational landscape of 2-(2-nitrophenyl)oxirane in different solvent environments and to understand how its flexibility might influence its interaction with other molecules or its reactivity in different chemical processes.

Prediction of Spectroscopic Parameters (e.g., Calculated NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic data of molecules. Methods based on Density Functional Theory (DFT) are widely employed for their balance of accuracy and computational cost. researchgate.netacs.org These predictions aid in the structural confirmation of synthesized compounds and the assignment of experimental spectra. nih.gov

Calculated NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a well-established technique for structure elucidation. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a popular and accurate approach for calculating NMR shielding tensors, which are then converted to chemical shifts. acs.org For molecules containing a nitrophenyl group, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311G(d,p), have been shown to provide reliable results when compared to experimental data. nih.govrsc.orgdergipark.org.tr

The process typically involves an initial geometry optimization of the molecule at a chosen level of theory. rsc.org Following this, a single-point NMR calculation is performed using the GIAO method to obtain the isotropic shielding values for each nucleus (e.g., ¹H and ¹³C). acs.org These theoretical shielding values (σ_calc) are then converted into chemical shifts (δ_calc) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), using the equation: δ_calc ≈ σ_ref - σ_calc. faccts.de

While specific computational studies detailing the NMR chemical shifts for the parent 2-(2-nitrophenyl)oxirane are not extensively documented in readily available literature, calculations on closely related derivatives like trans-3-(2-nitrophenyl)oxirane-2-carboxamide have been performed. rsc.org These studies utilize methods such as B3LYP/6-31G(d,p) to compute coupling constants and support structural assignments. rsc.org Based on these established methodologies, a theoretical prediction of the ¹H and ¹³C NMR chemical shifts for 2-(2-nitrophenyl)oxirane would yield data similar to that presented in the illustrative table below.

Table 1: Representative Calculated NMR Chemical Shifts for 2-(2-Nitrophenyl)oxirane This table is illustrative and represents typical data obtained from DFT calculations.

| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

|---|---|---|

| Oxirane CH | 4.1 - 4.3 | 55 - 58 |

| Oxirane CH₂ | 2.8 - 3.2 | 48 - 51 |

| Aromatic C-H (ortho to NO₂) | 7.9 - 8.1 | 123 - 125 |

| Aromatic C-H (meta to NO₂) | 7.5 - 7.7 | 132 - 134 |

| Aromatic C-H (para to NO₂) | 7.6 - 7.8 | 128 - 130 |

| Aromatic C-NO₂ | - | 148 - 150 |

| Aromatic C-Oxirane | - | 135 - 138 |

Vibrational Frequencies: Theoretical vibrational analysis is crucial for understanding molecular structure and bonding. The calculation of vibrational frequencies via DFT methods allows for the assignment of bands observed in experimental infrared (IR) and Raman spectra. researchgate.netnih.gov The process involves optimizing the molecular geometry to a minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to atomic coordinates to determine the harmonic vibrational frequencies. acs.org

For aromatic nitro compounds, characteristic vibrational modes can be predicted with high accuracy. researchgate.net For instance, studies on related molecules have successfully assigned the asymmetric and symmetric stretching vibrations of the NO₂ group, as well as the various C-H and C-C stretching and bending modes of the aromatic ring. dergipark.org.tr The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental spectra. rsc.org

A computational study on 2-(2-nitrophenyl)oxirane would identify key vibrational modes. The characteristic frequencies for the nitro group (NO₂) stretches, the oxirane ring deformations, and the phenyl ring vibrations would be calculated.

Table 2: Representative Calculated Vibrational Frequencies for 2-(2-Nitrophenyl)oxirane This table is illustrative and represents typical data obtained from DFT calculations.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the phenyl ring |

| NO₂ Asymmetric Stretch | 1520 - 1550 | Asymmetric stretching of the nitro group |

| NO₂ Symmetric Stretch | 1330 - 1360 | Symmetric stretching of the nitro group |

| Aromatic C=C Stretch | 1600 - 1450 | Stretching of carbon-carbon bonds in the phenyl ring |

| Oxirane Ring Breathing | 1250 - 1270 | Symmetric stretching of the epoxide ring |

| C-N Stretch | 850 - 870 | Stretching of the carbon-nitrogen bond |

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) and the related Quantitative Structure-Activity Relationships (QSAR) are computational methodologies used to correlate the chemical structure of compounds with their reactivity or biological activity. rsc.org These models are built by finding a mathematical relationship between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and an observed property. rsc.org

While specific QSRR models developed exclusively for 2-(2-nitrophenyl)oxirane are not prominent in existing literature, the methodology is highly applicable. QSRR studies have been successfully applied to other classes of compounds to understand reaction kinetics and mechanisms. rsc.orgchemrxiv.org For instance, QSAR models have been developed for complex molecules containing a 2-nitrophenyl moiety to understand their potential as therapeutic agents. acs.org These models use molecular similarity and properties like shape, hydrogen bonding, and electrostatics to predict activity. acs.org

For a series of substituted 2-(2-nitrophenyl)oxirane derivatives, a QSRR study could be developed to predict their reactivity in, for example, acid-catalyzed rearrangement reactions. rsc.org The process would involve:

Data Set Generation: Synthesizing a series of derivatives with varying substituents on the phenyl ring or oxirane.

Descriptor Calculation: Using computational software to calculate a wide range of molecular descriptors for each compound, such as Hammett constants, dipole moment, molecular volume, and frontier molecular orbital energies (HOMO/LUMO).

Model Development: Employing statistical methods like multiple linear regression to build a mathematical equation that links the descriptors to the experimentally measured reaction rates.

Validation: Testing the predictive power of the model using an external set of compounds not used in the model's creation.

Such a model could provide valuable insights into the electronic and steric factors that govern the reactivity of the oxirane ring and the influence of the ortho-nitro group, facilitating the design of new compounds with tailored reactivity. The potential also exists to develop Quantitative Structure-Property Relationship (QSPR) models to predict physicochemical properties like lipophilicity (logKow).

Synthetic Applications and Derivative Chemistry of 2 2 Nitrophenyl Oxirane

Utilization as a Versatile Building Block in Complex Organic Synthesis

The unique structural combination of a strained oxirane ring and an electrophilic nitrophenyl group makes 2-(2-nitrophenyl)oxirane a highly valuable and reactive building block in organic chemistry. Its ability to participate in various ring-opening and subsequent cyclization reactions allows for the efficient assembly of complex molecular architectures.

Synthesis of Heterocyclic Compounds

2-(2-Nitrophenyl)oxirane and its derivatives serve as key precursors for the synthesis of a range of important nitrogen-containing heterocyclic compounds. The ortho-nitro group is strategically positioned to participate in reductive cyclization reactions, a common and powerful strategy for heterocycle formation.

Quinolines: The oxirane is a precursor to 2-(2-nitrophenyl)oxiran-1-ylketones, which are valuable intermediates for synthesizing quinoline (B57606) derivatives. Under specific reaction conditions, these ketones can be converted into 3-hydroxy-2-arylquinolines and 2-arylquinolines. nih.gov For example, the reaction of 1-(3-(2-nitrophenyl)oxiran-2-yl)ethanone can yield 3-hydroxy-2-methylquinoline. nih.gov This transformation typically involves the reduction of the nitro group to an amine, which then undergoes an intramolecular condensation reaction, a process related to the Friedländer synthesis, to form the quinoline core. nih.govsemanticscholar.org

Indoles: The compound is instrumental in the Reissert indole (B1671886) synthesis. Methyl 3-(2-nitrophenyl)oxirane-2-carboxylate, derived from the Darzens condensation of 2-nitrobenzaldehyde (B1664092), can be directly converted to methyl indole-2-carboxylate. mdpi.com This process proceeds via an intramolecular reductive cyclization using reagents like sodium dithionite (B78146) (Na2S2O4). mdpi.com Furthermore, 3-(2-nitrophenyl)oxirane-2-carboxamide can be transformed into 3-(2-nitrophenyl)pyruvic acid derivatives, which are key intermediates for synthesizing various indole-2-carboxylic acid derivatives. mdpi.comresearchgate.net

Benzoxazines: Enantiopure trans-(R,R)-2-(2-nitrophenyl)-3-phenyloxirane is a valuable starting material for the synthesis of chiral 1,4-dihydro-2H-benzo[d] Current time information in Bangalore, IN.rsc.orgoxazines. google.com The synthesis involves a regioselective reductive ring-opening of the oxirane to produce an amino alcohol intermediate. This intermediate, (S)-2-amino-1-(2-aminophenyl)-2-phenylethanol, can then be cyclized with reagents like paraformaldehyde to yield the corresponding benzoxazine (B1645224) derivative in good yield, preserving the stereochemical integrity of the benzylic carbon. google.com

Construction of Challenging Carbon Skeletons and Highly Functionalized Molecules

The reactivity of the oxirane ring allows for its use in building complex and heavily functionalized acyclic and cyclic systems. It serves as a key intermediate for creating molecules with multiple functional groups and defined stereochemistry. researchgate.net

The acid-catalyzed hydrolysis of derivatives like 3-(2-nitrophenyl)oxirane-2-carboxamide leads to the formation of 3-(2-nitrophenyl)pyruvic acid and its corresponding amides and esters. mdpi.com These pyruvic acid derivatives are not only precursors to indoles but are themselves highly functionalized molecules with applications in further synthetic transformations. mdpi.comresearchgate.net The ability to generate these complex structures from a relatively simple starting material highlights the synthetic utility of the parent oxirane.

Precursor for the Development of Chiral Scaffolds and Ligands

The synthesis of enantiopure 2-(2-nitrophenyl)oxirane provides a gateway to a variety of chiral molecules that can be used as scaffolds and ligands in asymmetric catalysis. The inherent chirality of the oxirane can be transferred to its downstream products, enabling the creation of optically pure compounds.

Research has demonstrated that enantiopure trans-(R,R)-2-(2-nitrophenyl)-3-phenyloxirane can be converted into new enantiopure aniline-containing amino alcohols through regioselective reduction processes. rsc.orggoogle.com These amino alcohols are versatile chiral building blocks. Through selective alkylation and other derivatizations, they can be transformed into a variety of chiral ligands and chiral bases without any loss of optical purity. rsc.orgderpharmachemica.com These ligands are valuable in asymmetric reactions where they can induce stereoselectivity. google.com

| Oxirane Derivative | Key Intermediate | Final Product Class | Reference |

|---|---|---|---|

| trans-(R,R)-2-(2-Nitrophenyl)-3-phenyloxirane | Enantiopure aniline-containing amino alcohols | Chiral Ligands, Chiral Bases | rsc.org, google.com |

Development of Novel Derivatization Strategies and Cascade Reactions

The unique functionality of 2-(2-nitrophenyl)oxirane has spurred the development of novel synthetic methodologies, including elegant cascade reactions. These one-pot sequences allow for the construction of complex products from the oxirane starting material with high efficiency by minimizing intermediate purification steps.

A notable example is the novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes to produce N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides. unit.no This one-pot process involves a cascade of three distinct steps:

A classic Meinwald rearrangement to form a ketone intermediate.

Transformation of the carbonyl group into a carboxylic acid functionality.

A unique rearrangement involving the migration of an active methylene (B1212753) group to the nitrogen atom of the reduced nitro group. unit.no

This methodology is applicable to various 3-(2-nitroaryl)oxirane-2-carboxamides and provides a high-yielding and operationally simple route to valuable anthranilic acid derivatives and oxalamides. unit.no

| Starting Material | Reaction Type | Key Transformation Steps | Product Class | Reference |

|---|---|---|---|---|

| 3-(2-Nitroaryl)oxirane-2-carboxamides | Acid-catalyzed cascade reaction | Meinwald rearrangement, Carbonyl-to-Carboxyl transformation, Methylene group migration | N-aryloxalamides, Anthranilic acid derivatives | unit.no |

Polymerization Studies Utilizing the Oxirane Ring (Focus on Mechanism and Process)

The high ring strain of oxiranes (epoxides), approximately 116 kJ/mol, is the primary driving force for their polymerization via Ring-Opening Polymerization (ROP). mdpi.comacs.org This process can be initiated through various mechanisms, with cationic ring-opening polymerization (CROP) being particularly relevant for substituted oxiranes.

For nitrophenyl-substituted oxiranes, theoretical studies using semiempirical methods (MNDO) have been conducted to investigate the mechanism of cationic polymerization. koreascience.kr The key steps in the CROP mechanism are initiation, propagation, and termination.

Initiation: The polymerization is typically initiated by protons from strong "dry" acids (e.g., HCl, H2SO4) or Lewis acids. mdpi.com The initiator protonates the oxygen atom of the oxirane ring, forming a cyclic oxonium ion. koreascience.kr

Propagation: The chain growth can proceed through two main pathways: an SN1-like or an SN2-like mechanism.

In the SN1-like mechanism , the strained cyclic oxonium ion can open to form a more stable open-chain carbenium ion. This carbenium ion is highly electrophilic and reacts rapidly with another monomer molecule. Computational studies suggest that for substituted oxiranes, the open carbenium ion can be significantly more stable (by 30–40 kcal/mol) than the cyclic oxonium ion, favoring this pathway. koreascience.kr

In the SN2-like mechanism , a nucleophilic attack by a monomer molecule on one of the carbon atoms of the protonated oxirane (the cyclic oxonium ion) leads to ring-opening and chain extension. mdpi.com

While extensive polymerization studies have been conducted on common epoxides like ethylene (B1197577) oxide and propylene (B89431) oxide, specific experimental data on the polymerization of 2-(2-nitrophenyl)oxirane is less common in the literature. acs.org However, the general principles of CROP and theoretical studies on related nitro-substituted cyclic ethers provide a solid framework for understanding its potential polymerization behavior. koreascience.krresearchgate.net

Future Research Directions and Unexplored Avenues in 2 2 Nitrophenyl Oxirane Chemistry

Development of Sustainable and Green Synthetic Routes for the Compound

Modern chemical synthesis places a strong emphasis on sustainability and the principles of green chemistry. semanticscholar.org These principles advocate for the design of processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.org For the synthesis of 2-(2-nitrophenyl)oxirane and related compounds, future research will likely focus on developing routes with improved atom economy, reduced waste, and the use of environmentally benign reagents and solvents. semanticscholar.orgraijmr.com

A key objective is the design of synthetic routes with a minimal number of steps, using commodity chemicals early in the process. europeanpharmaceuticalreview.com The Green Aspiration Level (GAL) and its improved versions (iGAL) provide metrics for assessing the environmental impact of a manufacturing process by evaluating the complexity of its ideal synthesis. europeanpharmaceuticalreview.com Future work on 2-(2-nitrophenyl)oxirane could involve:

One-Pot Syntheses: Integrating multiple reaction steps into a single operation to enhance efficiency, reduce solvent waste, and minimize purification steps. evitachem.com Research into one-pot approaches, such as the direct conversion of 2-nitrobenzaldehyde (B1664092) and a suitable carbon source, could significantly streamline production.

Use of Greener Solvents: Traditional syntheses often rely on volatile organic solvents. Future research should explore alternatives such as water, ionic liquids, or deep eutectic solvents, which can offer improved safety and reduced environmental impact. semanticscholar.org

Biomass-Derived Feedstocks: An ambitious long-term goal is to source starting materials from renewable biomass. rsc.org For instance, developing pathways to synthesize precursors like 2-nitrobenzaldehyde from bio-derived platform chemicals would represent a major advance in sustainable chemistry. rsc.org

Exploration of Novel Catalytic Systems for Enhanced Stereocontrol and Efficiency

Catalysis is a cornerstone of green chemistry, offering pathways to new reactions with high efficiency and selectivity under mild conditions. raijmr.com For 2-(2-nitrophenyl)oxirane, which can exist as enantiomers, developing catalytic systems that provide excellent stereocontrol is a critical research frontier.

Future exploration in this area should include:

Asymmetric Catalysis: The development of chiral catalysts for the enantioselective epoxidation of the corresponding alkene (2-nitrostyrene) or through asymmetric Darzens condensation is highly desirable. This could involve chiral transition metal complexes (e.g., based on rhodium, cobalt, or copper) or organocatalysts like proline derivatives. google.comrsc.orgmdpi.com

Enzyme-Based Catalysis: Biocatalysis offers remarkable chemo-, regio-, and stereoselectivity under environmentally benign conditions. europeanpharmaceuticalreview.com The use of enzymes, such as lipases or hydrolases, could be investigated for the kinetic resolution of racemic 2-(2-nitrophenyl)oxirane, providing access to enantiopure forms. europeanpharmaceuticalreview.commdpi.com

Nanocatalysis: The use of catalytically active nanoparticles or single-atom catalysts could lead to enhanced reaction rates and easier catalyst recovery and reuse. For example, polymer-compartmentalized catalysts can create nano-reactors that enhance reaction rates and selectivity. mdpi.com

Table 1: Potential Catalytic Systems for Future Investigation

| Catalyst Type | Potential Reaction | Key Advantages | Relevant Findings for Related Compounds |

|---|---|---|---|

| Chiral Co(III)(salen) Complexes | Hydrolytic Kinetic Resolution | High enantioselectivity (ee >99%); reduced catalyst loading. mdpi.com | Effective for resolving epoxides like 2-phenoxymethyloxirane and 2-phenyloxirane in water. mdpi.com |

| Rhodium(II) Acetate | Ylide-mediated Epoxidation | Catalytic cycle from aldehydes and sulfur ylides. google.com | Mediates synthesis of epoxides from aldehydes. google.com |

| Enzymes (e.g., Hydrolases) | Kinetic Resolution | Excellent stereoselectivity; operates in aqueous media; sustainable. europeanpharmaceuticalreview.com | Used in "cascade biocatalysis" for multi-step, single-reactor syntheses. europeanpharmaceuticalreview.com |

| Zeolites | Lewis Acid Catalysis | Green, reusable solid acids; shape selectivity. semanticscholar.org | H-, Cu-, and Sc-zeolites are effective green Lewis catalysts for various organic transformations. semanticscholar.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control. Similarly, automated synthesis platforms can accelerate the discovery and optimization of new reactions by enabling high-throughput experimentation. nih.gov

Future research should focus on:

Continuous Flow Synthesis: Developing flow-based protocols for the synthesis of 2-(2-nitrophenyl)oxirane could allow for better temperature and pressure control, safer handling of reactive intermediates, and straightforward scaling. Continuous flow has been successfully applied to the synthesis of intermediates like aryldiazomethanes for epoxide formation. lookchem.com

Automated Reaction Optimization: Employing automated synthesis platforms to rapidly screen a wide range of catalysts, solvents, and reaction conditions. nih.gov This technology can unlock new reaction pathways and identify optimal conditions for yield and selectivity far more efficiently than manual methods. nih.govd-nb.info This approach is particularly valuable for understanding complex structure-function relationships by systematically preparing libraries of related compounds. nih.gov

Advanced Mechanistic Insights through Combined Experimental and Theoretical Approaches

A deep understanding of reaction mechanisms is crucial for rational process optimization and the discovery of new transformations. Future work should move beyond simple product analysis to detailed mechanistic investigations that combine advanced experimental techniques with high-level computational chemistry.

In-situ Spectroscopy: Utilizing techniques like NMR and IR spectroscopy to monitor reactions in real-time can help identify transient intermediates and elucidate complex reaction pathways.